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Introduction

Asymmetric transfer hydrogenation (ATH) is a powerful and widely utilized method for the
enantioselective synthesis of chiral alcohols, amines, and other reduced compounds, which are
crucial building blocks in the pharmaceutical industry. The efficiency and selectivity of this
reaction are heavily reliant on the design of the chiral ligand coordinated to the metal center,
typically ruthenium, rhodium, or iridium. While derivatives of trans-1,2-diaminocyclohexane
(DACH) have been extensively studied and successfully applied as ligands in ATH, the
corresponding cis-isomer has been notably underrepresented in the literature.[1][2]

This document provides a detailed overview of the use of cis-1,2-diaminocyclohexane-based
ligands in asymmetric transfer hydrogenation. It includes application notes summarizing the
current state of research, detailed experimental protocols for ligand synthesis and catalysis,
and quantitative data from reported studies. The information presented is intended to serve as
a valuable resource for researchers interested in exploring the potential of this less-common
chiral scaffold.

Application Notes
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The use of chiral ligands derived from a conformationally locked cis-1,2-diaminocyclohexane
scaffold has been explored in asymmetric transfer hydrogenation.[1][2] These studies have
shown that while the generation of active catalysts is possible, their performance in terms of
enantioselectivity and broad applicability is, to date, more limited compared to their extensively
studied trans-counterparts.

In one key study, a library of chemically diverse secondary diamine ligands based on an axially
chiral, conformationally locked cis-1,2-diamine scaffold was synthesized and evaluated.[1] The
investigation revealed that only a subset of these ligands catalyzed the asymmetric transfer
hydrogenation of acetophenone, and a single example provided a moderate enantioselectivity.
[1] This suggests that the stereoelectronic properties of the cis-DACH backbone present unique
challenges and opportunities for ligand design in ATH.

The general approach involves the in situ formation of a ruthenium catalyst from a suitable
precursor, such as [RuCl2(p-cymene)]2, and the chiral cis-diaminocyclohexane-derived ligand.
The reaction is typically carried out in an isopropanol/water mixture with a base, where
isopropanol serves as the hydrogen source.

While the reported enantiomeric excesses for cis-DACH based ligands in ATH are not yet
competitive with state-of-the-art trans-DACH systems, the exploration of this scaffold remains
an active area of research. Further optimization of the ligand structure, including the steric and
electronic nature of the substituents on the diamine, may lead to the development of highly
effective catalysts.

Key Experimental Protocols

Protocol 1: Synthesis of a Conformationally Locked cis-
1,2-Diaminocyclohexane-Based Ligand

This protocol is adapted from the synthesis of a library of secondary diamine ligands based on
a conformationally locked cis-1,2-diamine scaffold.[1]

Materials:
o Optically pure conformationally locked cis-1,2-diaminocyclohexane scaffold

e Aldehyde or ketone (2.2 equivalents)

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b074578?utm_src=pdf-body
https://www.researchgate.net/publication/367241311_Exploration_Of_Cis-12-Diaminocyclohexane-Based_Conformationally_Locked_Chiral_Ligands_In_Asymmetric_Synthesis
https://scholarlycommons.pacific.edu/uop_etds/3680/
https://www.researchgate.net/publication/367241311_Exploration_Of_Cis-12-Diaminocyclohexane-Based_Conformationally_Locked_Chiral_Ligands_In_Asymmetric_Synthesis
https://www.researchgate.net/publication/367241311_Exploration_Of_Cis-12-Diaminocyclohexane-Based_Conformationally_Locked_Chiral_Ligands_In_Asymmetric_Synthesis
https://www.benchchem.com/product/b074578?utm_src=pdf-body
https://www.benchchem.com/product/b074578?utm_src=pdf-body
https://www.researchgate.net/publication/367241311_Exploration_Of_Cis-12-Diaminocyclohexane-Based_Conformationally_Locked_Chiral_Ligands_In_Asymmetric_Synthesis
https://www.benchchem.com/product/b074578?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Sodium triacetoxyborohydride (NaBH(OACc)3) (3.0 equivalents)
e 1,2-Dichloroethane (DCE)

o Acetic acid (catalytic amount)

o Saturated aqueous sodium bicarbonate (NaHCOs)

e Dichloromethane (DCM)

¢ Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

» To a solution of the optically pure primary cis-diaminocyclohexane scaffold (1 equivalent) in
1,2-dichloroethane, add the desired aldehyde or ketone (2.2 equivalents) and a catalytic
amount of acetic acid.

 Stir the mixture at room temperature for 1 hour.

e Add sodium triacetoxyborohydride (3.0 equivalents) portionwise over 15 minutes.

o Continue stirring the reaction mixture at room temperature for 16 hours.

¢ Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

o Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane (3
x 20 mL).

o Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure.

» Purify the crude product by column chromatography on silica gel to afford the desired
secondary diamine ligand.

Protocol 2: Asymmetric Transfer Hydrogenation of
Acetophenone
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This protocol describes a general procedure for the asymmetric transfer hydrogenation of
acetophenone using an in situ generated ruthenium catalyst with a cis-1,2-
diaminocyclohexane-based ligand.[1]

Materials:

e [RuClI2(p-cymene)]2

e Chiral cis-1,2-diaminocyclohexane-derived ligand

e Acetophenone

* |Isopropanol (i-PrOH)

e Deionized water

e Potassium hydroxide (KOH)

 Inert atmosphere (e.g., nitrogen or argon)

Procedure:

e In a Schlenk tube under an inert atmosphere, prepare a 0.01 M solution of the chiral ligand in
isopropanol.

» In a separate Schlenk tube, prepare a 0.005 M solution of [RuCI2(p-cymene)]2 in
isopropanol.

e To a third Schlenk tube, add the ligand solution (0.012 mmol, 1.2 mL) and the [RuCI2(p-
cymene)]2 solution (0.005 mmol, 1.0 mL).

« Stir the resulting mixture at room temperature for 20 minutes to allow for catalyst pre-
formation.

 In a separate vial, prepare a 0.1 M solution of KOH in deionized water.

» To the pre-formed catalyst solution, add acetophenone (1.0 mmol), isopropanol (3.8 mL),
and the aqueous KOH solution (0.1 mmol, 1.0 mL).
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 Stir the reaction mixture at room temperature for the desired time (e.g., 24 hours).

o Monitor the reaction progress and determine the conversion and enantiomeric excess using
chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Quantitative Data

The following tables summarize the quantitative data obtained from the evaluation of a library
of conformationally locked cis-1,2-diaminocyclohexane-based ligands in the asymmetric
transfer hydrogenation of acetophenone.[1]

Table 1: Ligand Structures and Performance in the ATH of Acetophenone

Ligand ID R-Grt?up on Conversion (%) Enantiomeric
Diamine Excess (ee, %)

L1 Benzyl 15 5

L2 4-Methoxybenzyl 20 8

L3 2-Naphthylmethyl 35 15

L4 1-Naphthylmethyl 5 2

L5 2-Picolyl 60 30

L6 3-Picolyl 45 22

L7 4-Picolyl 55 28

L8 Furfuryl 25 12

L9 Thienylmethyl 30 18

Reaction conditions: Acetophenone (1.0 mmol), [RuClz(p-cymene)]z (0.005 mmol), Ligand
(0.012 mmol), KOH (0.1 mmol), i-PrOH/H20 (9:1, 5 mL), room temperature, 24 h.

Visualizations
Catalytic Cycle
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Figure 1: Proposed Catalytic Cycle for Ru-Diamine Catalyzed ATH
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Figure 2: Workflow for Screening cis-DACH Ligands in ATH
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Figure 3: Ligand Structure vs. Catalytic Performance
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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